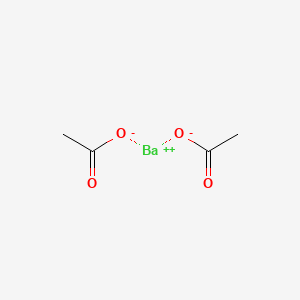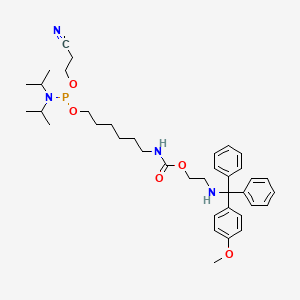
L-Valine 7-amido-4-methylcoumarin trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a trifluoroacetate salt form of (2S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)butanamide . This compound is particularly significant in the study of protease activity due to its fluorogenic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-VAL-AMC TFA involves the coupling of L-Valine with 7-amido-4-methylcoumarin. The reaction typically occurs in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of H-VAL-AMC TFA may involve solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of the compound. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
H-VAL-AMC TFA undergoes various chemical reactions, including:
Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic reagents like amines or thiols.
Major Products Formed
Hydrolysis: L-Valine and 7-amino-4-methylcoumarin.
Oxidation: Oxidized derivatives of the coumarin moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
H-VAL-AMC TFA is widely used in scientific research, particularly in the following areas:
Protease Activity Assays: The compound is used as a fluorogenic substrate to measure the activity of various proteases.
Biochemical Studies: It is used to study the purification, characterization, cellular location, and tissue distribution of leucine aminopeptidase.
Drug Development: The compound is used in the development of inhibitors for proteases, which are potential therapeutic agents for various diseases.
Industrial Applications: It is used in quality control processes for the production of pharmaceutical peptides.
Mecanismo De Acción
The mechanism of action of H-VAL-AMC TFA involves its role as a substrate for proteases. When the compound is cleaved by a protease, it releases 7-amino-4-methylcoumarin, which is highly fluorescent. This fluorescence can be measured to determine the activity of the protease. The molecular targets of this compound are the active sites of proteases, where the cleavage occurs .
Comparación Con Compuestos Similares
Similar Compounds
L-Valine 7-Amido-4-methylcoumarin: Similar to H-VAL-AMC TFA but without the trifluoroacetate group.
L-Leucine 7-Amido-4-methylcoumarin: Another fluorogenic substrate with leucine instead of valine.
L-Isoleucine 7-Amido-4-methylcoumarin: Similar to H-VAL-AMC TFA but with isoleucine.
Uniqueness
H-VAL-AMC TFA is unique due to its trifluoroacetate group, which enhances its solubility and stability. This makes it particularly useful in various biochemical assays and industrial applications. Additionally, its fluorogenic properties make it an excellent substrate for protease activity assays .
Propiedades
Fórmula molecular |
C17H19F3N2O5 |
|---|---|
Peso molecular |
388.34 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-methyl-N-(4-methyl-2-oxochromen-6-yl)butanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C15H18N2O3.C2HF3O2/c1-8(2)14(16)15(19)17-10-4-5-12-11(7-10)9(3)6-13(18)20-12;3-2(4,5)1(6)7/h4-8,14H,16H2,1-3H3,(H,17,19);(H,6,7)/t14-;/m0./s1 |
Clave InChI |
MCHFEDCKESEFSO-UQKRIMTDSA-N |
SMILES isomérico |
CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)[C@H](C(C)C)N.C(=O)(C(F)(F)F)O |
SMILES canónico |
CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)C(C(C)C)N.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(4-benzhydryl-1-piperazinyl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12043065.png)


![rac-trans-Paroxetine-D6 Maleate; (3RS,4SR)-3-[(1,3-Benzodioxol-5-yloxy)(dideuterio)methyl]-2,2,6,6,-tetradeuterio-4-(4-fluorophenyl)piperidine Maleate](/img/structure/B12043092.png)





![1-[(2,4-Dichlorobenzyl)amino]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12043127.png)

![8-[4-(2-hydroxyethyl)-1-piperazinyl]-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12043149.png)
